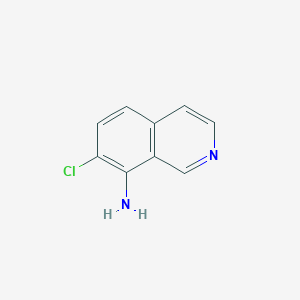

7-Chloroisoquinolin-8-amine

Description

Contextual Significance of Halogenated Aminoisoquinolines in Contemporary Synthetic Chemistry

Halogenated aminoisoquinolines are a class of compounds of significant interest in contemporary synthetic chemistry due to the versatile reactivity imparted by the halogen and amine functional groups. The introduction of halogen atoms into amino acid side chains is a powerful tool for tuning the physicochemical and structural properties of molecules. nih.gov This principle extends to heterocyclic scaffolds like isoquinoline (B145761), where halogenation can modulate biological roles and pharmacological activities. nih.gov

The presence of a halogen, such as chlorine, on the isoquinoline ring system provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. This reactivity allows for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. The development of synthetic protocols for halogenated isoquinolines is crucial, as they serve as key precursors for a wide array of substituted derivatives. beilstein-journals.org For instance, the synthesis of 1-amino-3-chloroisoquinoline has been achieved through the amination of 1,3-dichloroisoquinoline. researchgate.net

Furthermore, aminoisoquinoline derivatives are extensively studied for their therapeutic potential, including antitumor and antimalarial activities. beilstein-journals.org The amino group can act as a hydrogen bond donor and a site for further functionalization, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. ontosight.ai The combination of a halogen and an amine on the isoquinoline framework creates a multifunctional scaffold, making these compounds valuable starting materials for generating libraries of potentially bioactive molecules for drug discovery screening. ontosight.ainih.gov

Research Trajectories for the Substituted Isoquinoline Scaffold

The substituted isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, leading to diverse and active research trajectories. researchgate.net A primary focus of current research is the development of novel and efficient synthetic methodologies to access highly substituted and structurally diverse isoquinolines. nih.govacs.org Traditional methods like the Bischler–Napieralski or Pictet-Spengler reactions are being supplemented by modern techniques, including transition-metal-catalyzed C-H functionalization and multi-component reactions (MCRs). rsc.orgresearchgate.net These newer methods offer more direct and atom-economical routes to complex isoquinolines that would be difficult to access otherwise, allowing for rapid and modular synthesis. nih.govacs.org

Another significant research trajectory involves the exploration of isoquinolines as privileged scaffolds in drug discovery. researchgate.net There is a growing interest in creating libraries of isoquinoline derivatives to screen for various biological activities. nih.gov For example, C-1 substituted isoquinolines have been shown to potentiate the activity of existing antimycobacterial drugs. frontiersin.org Research is also directed towards understanding structure-activity relationships (SAR), where systematic modifications of the isoquinoline core help in optimizing potency and selectivity for specific biological targets, such as protein kinases. ontosight.aifrontiersin.org

Beyond medicinal applications, the unique photophysical properties of certain isoquinoline derivatives have opened up research avenues in materials science. Substituted 1-aminoisoquinolines, for instance, have been used in host-guest doped systems to create materials with ultralong room-temperature phosphorescence, which have potential applications in bioimaging. researchgate.net As synthetic methods become more sophisticated, the exploration of isoquinoline scaffolds in areas like fluorescent probes, organic electronics, and catalysis is expected to expand. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

7-chloroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZMTNUGYPSZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloroisoquinolin 8 Amine

Established Synthetic Routes to 7-Chloroisoquinolin-8-amine

The traditional and most direct synthesis of 7-Chloroisoquinolin-8-amine relies on the chemical reduction of a nitro-substituted precursor.

Reductive Processes from Nitroisoquinoline Precursors (e.g., 7-chloro-8-nitroisoquinoline)

An established method for the synthesis of 8-amino-7-chloroisoquinoline involves the reduction of 7-chloro-8-nitroisoquinoline (B2962685). prepchem.com This transformation is typically achieved using classical reducing agents. A common procedure involves heating a mixture of 7-chloro-8-nitroisoquinoline with zinc powder and acetic acid in a solvent system of ethanol (B145695) and water. prepchem.com The reaction is initiated by heating on a steam bath for a short period. prepchem.com

Reaction Parameters for the Reduction of 7-chloro-8-nitroisoquinoline

| Parameter | Value |

| Precursor | 7-chloro-8-nitroisoquinoline |

| Reducing Agent | Zinc |

| Acid | Acetic Acid |

| Solvent System | Ethanol and Water |

| Heat Source | Steam Bath |

Advanced Amination Techniques for Halogenated Isoquinolines

Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, which can be applied to the synthesis of amino-substituted isoquinolines. These advanced techniques often involve transition metal catalysis.

Palladium-Catalyzed C-N Cross-Coupling Strategies

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of arylamines. nih.govresearchgate.net These methods are widely used in the preparation of pharmaceuticals and other complex organic molecules. nih.govacs.org The general principle involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govmit.edu

While a specific protocol for the direct amination of a di-halogenated isoquinoline (B145761) to yield 7-Chloroisoquinolin-8-amine is not detailed in the provided search results, the general applicability of this methodology suggests its potential. The synthesis would likely involve a precursor such as 7,8-dichloroisoquinoline, where selective amination at the 8-position would be the desired outcome. The development of highly efficient ligands and catalyst systems has expanded the scope of these reactions to include a wide variety of substrates. acs.org

Nickel-Catalyzed Amination Methodologies for Aryl Halides

Nickel-catalyzed amination has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the formation of C-N bonds. orgsyn.orgnih.govresearchgate.net These reactions can be applied to a broad range of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. orgsyn.org The use of N-heterocyclic carbene (NHC) ligands has been shown to facilitate these aminations. nih.gov

This methodology could potentially be applied to the synthesis of 7-Chloroisoquinolin-8-amine from a suitable dihalogenated isoquinoline precursor. The reaction would involve an aryl chloride and an ammonia (B1221849) source or an appropriate amine equivalent, catalyzed by a nickel complex. nih.govresearchgate.net The tolerance of these catalytic systems to various functional groups makes them a promising avenue for the synthesis of complex heterocyclic amines. orgsyn.orgnih.gov

Multi-Component and Convergent Synthetic Approaches to Substituted Isoquinolines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds from simple starting materials in a single step. nih.gov Several MCRs have been developed for the synthesis of substituted isoquinoline and tetrahydroisoquinoline cores. nih.govresearchgate.net

For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, followed by subsequent transformations like N-acylation and intramolecular Diels-Alder reactions, has been utilized to create fused isoquinolinone systems. nih.gov While a specific MCR for the direct synthesis of 7-Chloroisoquinolin-8-amine is not described, the principles of MCRs could be applied to construct the substituted isoquinoline ring system in a convergent manner. This would involve the careful selection of starting materials that contain the required chloro and amino functionalities, or precursors that can be readily converted to these groups.

Chemical Reactivity and Transformational Pathways of 7 Chloroisoquinolin 8 Amine

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom at the C-7 position of the isoquinoline (B145761) ring is susceptible to nucleophilic substitution, a fundamental reaction class for modifying the core structure. arkat-usa.orgucsb.edusavemyexams.com The reactivity of this halogen is influenced by the electron-withdrawing nature of the isoquinoline ring system.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of substituted isoquinoline derivatives. For instance, amines can act as nucleophiles, resulting in the formation of new carbon-nitrogen bonds and the synthesis of more complex diamine structures. libretexts.orgyoutube.com This type of reaction is crucial for building molecules with potential biological activity. The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the electron-deficient carbon atom bearing the chlorine. savemyexams.com

The general mechanism for nucleophilic aromatic substitution often proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bonded to the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the reaction rate.

Oxidative and Reductive Transformations of the Isoquinoline Core and Substituents

The isoquinoline nucleus and its substituents can undergo both oxidative and reductive transformations, offering pathways to further functionalize the molecule. The specific reaction conditions and reagents employed will determine the outcome of these transformations.

Oxidative reactions can target either the isoquinoline ring system or the amine substituent. For instance, oxidation of the isoquinoline core can lead to the formation of N-oxides or introduce hydroxyl groups onto the ring. The amine group can also be oxidized to various functionalities, such as nitroso or nitro groups, under controlled conditions.

Conversely, reductive processes can be utilized to modify the isoquinoline ring or the chloro substituent. Catalytic hydrogenation, for instance, can reduce the heterocyclic ring, leading to tetrahydroisoquinoline derivatives. Additionally, reductive dehalogenation can be achieved, replacing the chlorine atom with a hydrogen atom, which can be a useful transformation in multi-step syntheses.

Metal-Catalyzed Coupling Reactions of Halogenated Aminoisoquinolines

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and 7-Chloroisoquinolin-8-amine is a suitable substrate for several of these powerful transformations. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comtcichemicals.com This reaction is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

For 7-Chloroisoquinolin-8-amine, the chlorine atom serves as the electrophilic partner. The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction of 7-Chloroisoquinolin-8-amine with various aryl or heteroaryl boronic acids or esters can lead to the synthesis of a wide array of 7-arylisoquinolin-8-amine derivatives. These products are of significant interest in drug discovery due to the prevalence of the biaryl motif in bioactive molecules.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Base | Product |

|---|---|---|---|---|

| 7-Chloroisoquinolin-8-amine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-Phenylisoquinolin-8-amine |

| 7-Chloroisoquinolin-8-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 7-(4-Methoxyphenyl)isoquinolin-8-amine |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. mdpi.com

In the context of 7-Chloroisoquinolin-8-amine, the chlorine atom can react with various alkenes to introduce a vinyl group at the C-7 position. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. wikipedia.org

The choice of catalyst, base, and reaction conditions can influence the regioselectivity and stereoselectivity of the Heck coupling. This reaction provides a direct route to isoquinolines bearing alkenyl substituents, which can be further elaborated into more complex structures.

Table 2: Examples of Heck Coupling Reactions

| Halide | Alkene | Catalyst | Base | Product |

|---|---|---|---|---|

| 7-Chloroisoquinolin-8-amine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 7-(2-Phenylethenyl)isoquinolin-8-amine |

| 7-Chloroisoquinolin-8-amine | Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Ethyl 3-(isoquinolin-7-yl)acrylate |

Beyond the Suzuki-Miyaura and Heck reactions, 7-Chloroisoquinolin-8-amine can participate in a variety of other metal-catalyzed cross-coupling reactions. These transformations further expand the synthetic utility of this versatile building block.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of a substituted amino group at the C-7 position of the isoquinoline ring, complementing the existing amine at C-8. The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.orglibretexts.org This reaction provides a powerful method for the synthesis of arylalkynes. beilstein-journals.orgorganic-chemistry.org Reacting 7-Chloroisoquinolin-8-amine with various terminal alkynes would yield 7-alkynylisoquinolin-8-amines, which are valuable intermediates for further transformations.

Table 3: Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP | 7-(Phenylamino)isoquinolin-8-amine |

Functionalization of the Amine Moiety

The primary amine group at the C-8 position is a key site for functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. libretexts.org The nucleophilic nature of the amine nitrogen enables it to participate in a variety of reactions. vulcanchem.com

Acylation reactions with acyl chlorides or anhydrides can be used to introduce amide functionalities. These amides can serve as important structural motifs in biologically active molecules or as protecting groups for the amine.

Alkylation of the amine can be achieved using alkyl halides, leading to the formation of secondary and tertiary amines. Under exhaustive alkylation conditions, quaternary ammonium (B1175870) salts can also be prepared.

Reductive amination with aldehydes or ketones provides a versatile method for the synthesis of secondary and tertiary amines. This reaction typically involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Diazotization of the primary amine group with nitrous acid can generate a diazonium salt. This intermediate can then undergo a variety of transformations, such as Sandmeyer reactions, to introduce a range of substituents including halogens, cyano, and hydroxyl groups.

These functionalization strategies highlight the versatility of the amine group in 7-Chloroisoquinolin-8-amine, providing numerous avenues for the synthesis of diverse and complex molecules.

N-Formylation Reactions

N-formylation is a common chemical transformation for primary and secondary amines, and while specific studies on 7-chloroisoquinolin-8-amine are not extensively documented, the general principles of amine formylation can be applied. This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the amino group. Various reagents and methods are available for the N-formylation of amines, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. nih.gov

Common formylating agents include formic acid and its derivatives. For instance, heating an amine with formic acid can lead to the formation of the corresponding formamide. nih.gov The reaction can also be carried out using formaldehyde (B43269) in the presence of a reducing agent, a process known as the Eschweiler-Clarke reaction, which typically leads to methylation but can be controlled for formylation under certain conditions. wikipedia.org

The reactivity of the amino group in 7-chloroisoquinolin-8-amine is influenced by the electron-withdrawing nature of the chloro- and isoquinoline moieties, which can affect its nucleophilicity. The choice of formylating agent and reaction conditions would need to be carefully selected to achieve efficient conversion to N-(7-chloroisoquinolin-8-yl)formamide.

Table 1: Common N-Formylation Reagents and Conditions

| Formylating Agent | Typical Conditions | Reference |

| Formic acid | Heating, often with a dehydrating agent | nih.gov |

| Formic acid / Formaldehyde | Aqueous solution, near boiling | wikipedia.org |

| Chloral | Low temperature | nih.gov |

Other N-Derivatization Reactions

Beyond formylation, the primary amino group of 7-chloroisoquinolin-8-amine is susceptible to a range of other N-derivatization reactions, including acylation, sulfonylation, and alkylation. These transformations are fundamental in modifying the chemical properties of the parent amine and are widely used in the synthesis of more complex molecules.

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Acylating agents such as acid chlorides, anhydrides, and esters can be employed. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

N-Sulfonylation: The reaction with sulfonyl chlorides (R-SO2Cl) in the presence of a base leads to the formation of sulfonamides. This functional group is a key component in many pharmaceutical compounds. The synthesis of quinoline-5-sulfonamides has been reported through the reaction of the corresponding sulfonyl chlorides with amines. nih.gov

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides. However, the direct alkylation of primary amines with alkyl halides can be challenging to control and often leads to a mixture of mono- and poly-alkylated products. More controlled methods, such as reductive amination, are often preferred.

Table 2: Overview of N-Derivatization Reactions

| Reaction Type | Reagent Class | Product |

| N-Acylation | Acid chlorides, Anhydrides | Amide |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| N-Alkylation | Alkyl halides | Secondary/Tertiary Amine |

Ring Closure and Cyclization Reactions Utilizing 7-Chloroisoquinolin-8-amine as a Substrate

The bifunctional nature of 7-chloroisoquinolin-8-amine, possessing both an amino group and a reactive heterocyclic core, makes it a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. The ortho-disposition of the amino group and a nitrogen atom within the isoquinoline ring system in related diaminoquinolines is known to facilitate the formation of fused five- or six-membered rings.

For instance, the reaction of ortho-diamines with appropriate dicarbonyl compounds or their equivalents is a common strategy for constructing fused pyrazine (B50134) or imidazole (B134444) rings. The synthesis of imidazo[4,5-c]quinolines has been achieved by reacting a diaminoquinoline intermediate with a trimethyl orthovalerate. nih.gov Similarly, pyrazino[2,3-b]quinoxalines have been prepared through the condensation of 2,3-diaminoquinoxaline with 1,2-dicarbonyl compounds. rsc.org

Table 3: Potential Fused Heterocyclic Systems from 7-Chloroisoquinolin-8-amine

| Reactant Type | Fused Ring System | Potential Product Class |

| 1,2-Dicarbonyl compounds | Pyrazine | Pyrazino[2,3-h]isoquinolines |

| Carboxylic acids/orthoesters | Imidazole | Imidazo[4,5-h]isoquinolines |

Derivatization Strategies for Enhancing Research Utility of 7 Chloroisoquinolin 8 Amine

Methods for Selective Functionalization of the Amine Group

The primary amine at the 8-position of 7-Chloroisoquinolin-8-amine is a nucleophilic center that readily participates in a variety of chemical reactions. Selective functionalization of this group allows for the introduction of diverse molecular fragments, profoundly influencing the compound's biological activity and physicochemical properties.

Common strategies for amine group modification include acylation , sulfonylation , and alkylation .

Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms a stable amide bond and is widely used to introduce a range of substituents.

Sulfonylation , the reaction with sulfonyl chlorides, yields sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of therapeutic agents.

Alkylation of the amine group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination offers a more controlled alternative for the synthesis of secondary and tertiary amines.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| Acylation | Acid Chloride/Anhydride, Base | Amide |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

Methods for Selective Functionalization of the Halogen Group

The chlorine atom at the 7-position of the isoquinoline (B145761) ring serves as a valuable handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. These methods are instrumental in building molecular complexity and exploring the structure-activity relationships of 7-Chloroisoquinolin-8-amine derivatives.

Prominent cross-coupling reactions for the functionalization of the halogen group include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or ester, forming a new carbon-carbon bond. It is a robust and widely used method for the synthesis of biaryl compounds. wikipedia.org

Sonogashira Coupling : This reaction, also catalyzed by palladium and typically a copper co-catalyst, involves the coupling of the aryl chloride with a terminal alkyne. researchgate.net This method is invaluable for the introduction of alkynyl moieties, which can serve as versatile synthetic intermediates or as part of a final target structure.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. nih.gov This is a powerful tool for the synthesis of a wide range of substituted aminoisoquinolines.

Nucleophilic Aromatic Substitution (SNA r) : While less common for aryl chlorides compared to more activated substrates, under certain conditions, direct displacement of the chlorine atom by a potent nucleophile can be achieved, often requiring high temperatures or the presence of strong electron-withdrawing groups.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Palladium Catalyst, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Palladium Catalyst, Base | C-N |

Chromophore and Fluorophore Tagging for Advanced Analytical Applications

The attachment of chromophores and fluorophores to 7-Chloroisoquinolin-8-amine is a key strategy for developing probes for biological imaging and other analytical applications. The amine group provides a convenient site for conjugation with a variety of commercially available labeling reagents.

The most common approach involves the reaction of the amine with amine-reactive dyes, which typically contain functional groups such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. These reagents react under mild conditions to form stable amide or thiourea (B124793) linkages, respectively.

The choice of fluorophore depends on the specific application, with considerations including excitation and emission wavelengths, quantum yield, and photostability. A wide range of fluorescent dyes, spanning the visible and near-infrared spectrum, can be conjugated to 7-Chloroisoquinolin-8-amine.

| Fluorophore Class | Reactive Group | Linkage Formed |

| Fluoresceins | NHS Ester | Amide |

| Rhodamines | NHS Ester | Amide |

| Cyanine Dyes (e.g., Cy3, Cy5) | NHS Ester | Amide |

| Alexa Fluor Dyes | NHS Ester | Amide |

Strategies for Modifying the Isoquinoline Ring System for Subsequent Transformations

Beyond the functionalization of the amine and halogen groups, the isoquinoline ring system itself can be modified to introduce additional diversity and enable further transformations. These modifications can alter the electronic properties of the molecule and provide new points for derivatization.

Electrophilic aromatic substitution reactions on the isoquinoline ring can be challenging due to the electron-deficient nature of the pyridine (B92270) ring. However, under forcing conditions, electrophiles can be introduced. The positions of substitution are directed by the existing substituents.

More advanced strategies for ring modification may involve:

Metalation-Substitution : Directed ortho-metalation, where a substituent directs the deprotonation of an adjacent position by a strong base, followed by quenching with an electrophile, can be a powerful tool for regioselective functionalization.

Ring-closing or Ring-opening Reactions : In more complex synthetic sequences, the isoquinoline ring could be formed from a suitably substituted precursor or, conversely, be cleaved to generate different heterocyclic systems.

C-H Activation : Modern C-H activation methodologies offer the potential for direct functionalization of the carbon-hydrogen bonds on the isoquinoline ring, providing a more atom-economical approach to derivatization.

| Modification Strategy | Description | Potential Outcome |

| Electrophilic Aromatic Substitution | Introduction of an electrophile onto the aromatic ring system. | Halogenation, Nitration, etc. |

| Directed ortho-Metalation | Regioselective deprotonation followed by reaction with an electrophile. | Introduction of a wide range of functional groups at a specific position. |

| C-H Activation | Direct functionalization of C-H bonds catalyzed by a transition metal. | More efficient and atom-economical derivatization. |

Structure Reactivity and Structure Property Relationships in Isoquinoline Derivatives

Impact of Positional Isomerism on Chemical Behavior (e.g., 7-chloro-8-amine vs. other chloro-amino isoquinoline (B145761) configurations)

The precise positioning of the chloro and amino substituents on the isoquinoline ring system is critical in determining the molecule's electronic properties and, consequently, its chemical behavior. The relationship between 7-Chloroisoquinolin-8-amine and its positional isomers, such as a hypothetical 5-chloro-8-aminoisoquinoline, illustrates the profound impact of substituent location.

The basicity of the molecule, a fundamental chemical property, is influenced by both the heterocyclic ring nitrogen and the exocyclic amino group. In 7-Chloroisoquinolin-8-amine, the electron-withdrawing chloro group at the C-7 position exerts a significant inductive effect. This effect reduces the electron density of the entire benzene (B151609) portion of the scaffold, thereby decreasing the basicity of the adjacent C-8 amino group. Conversely, in an isomer like 5-chloro-8-aminoisoquinoline, the chloro group is further away from the amino group, leading to a comparatively weaker inductive influence and thus a relatively more basic amino group.

Reactivity in electrophilic aromatic substitution is also governed by these positional effects. The C-8 amino group is a powerful activating, ortho-, para-directing group, meaning it donates electron density into the ring and directs incoming electrophiles to the positions ortho (C-7) and para (C-5) to itself. In the case of 7-Chloroisoquinolin-8-amine, the C-7 position is already occupied. Therefore, electrophilic attack is strongly directed towards the C-5 position. For an isomer like 5-chloro-8-aminoisoquinoline, the C-5 position is blocked, making the C-7 position the primary site for electrophilic attack.

Table 1: Qualitative Comparison of Chloro-Amino Isoquinoline Isomers

| Property | 7-Chloroisoquinolin-8-amine | 5-Chloro-8-aminoisoquinoline | Rationale |

|---|---|---|---|

| Basicity of Amino Group | Lower | Higher | The chloro group at C-7 exerts a stronger negative inductive effect on the adjacent C-8 amine, reducing its basicity. |

| Primary Site of Electrophilic Attack | C-5 | C-7 | The C-8 amino group is a strong ortho-, para-director. The alternate position is favored as one is already substituted. |

| Susceptibility to Nucleophilic Attack | C-1 | C-1 | Nucleophilic attack is primarily directed to the C-1 position of the pyridine (B92270) ring, largely unaffected by benzene ring substituents. |

Influence of Halogenation Patterns on Reactivity and Synthetic Accessibility

The pattern of halogenation on an isoquinoline ring profoundly affects both its reactivity and the feasibility of its synthesis. Halogens attached to the pyridine ring (e.g., at C-1) are highly susceptible to nucleophilic substitution, whereas halogens on the benzene ring, like the C-7 chlorine in 7-Chloroisoquinolin-8-amine, behave more like those on halobenzene—generally unreactive toward nucleophilic aromatic substitution unless the ring is further activated by other strong electron-withdrawing groups.

The synthetic accessibility of 7-Chloroisoquinolin-8-amine is directly linked to this reactivity pattern. A plausible and efficient synthetic route involves the regioselective chlorination of the precursor, 8-aminoisoquinoline (B1282671). The powerful directing effect of the C-8 amino group makes the ortho position (C-7) electronically rich and a prime target for electrophilic halogenating agents. This inherent electronic preference makes the C-7 halogenation pattern synthetically accessible. Achieving other patterns, such as placing a chlorine at C-6 on an 8-aminoisoquinoline, would be substantially more difficult as it would require overriding the strong ortho-, para-directing influence of the amino group.

Recent research has highlighted methods for the regioselective halogenation of 8-aminoquinoline (B160924) derivatives, often using the amino group or an amide derivative as a directing group to facilitate C-H activation at a specific position. rsc.orgnih.govresearchgate.netrsc.org While many of these methods focus on C-5 halogenation, they underscore the principle that the existing functional groups are key to accessing specific halogenation patterns. rsc.orgnih.govresearchgate.net The synthesis of the 7-chloro pattern is thus a direct outcome of leveraging the innate directing ability of the C-8 amine.

Role of Amine Substituents in Directing Chemical Transformations

The amino group at the C-8 position is arguably the most influential substituent in directing the chemical transformations of 7-Chloroisoquinolin-8-amine. As a strong electron-donating group, it activates the benzene portion of the isoquinoline ring towards electrophilic aromatic substitution. This activation is a result of the lone pair of electrons on the nitrogen atom participating in resonance with the aromatic π-system.

This resonance effect increases the electron density at the ortho (C-7) and para (C-5) positions relative to the amino group. This is the fundamental reason why direct electrophilic chlorination of 8-aminoisoquinoline preferentially yields substitution at these sites. The formation of 7-Chloroisoquinolin-8-amine is a classic example of this directing effect.

Furthermore, the 8-aminoquinoline moiety is a well-established and powerful bidentate directing group in the field of transition-metal-catalyzed C-H bond functionalization. rsc.orgsemanticscholar.orgresearchgate.net The nitrogen of the amino group and the isoquinoline ring nitrogen can chelate to a metal center, positioning it to catalytically activate a specific C-H bond, typically at the C-7 or C-5 position. This application allows for the precise installation of a wide variety of functional groups beyond simple halogens, demonstrating the critical role of the amine substituent in enabling advanced chemical transformations.

Comparative Analysis with Related Quinoline (B57606) and Isoquinoline Systems

The chemical behavior of 7-Chloroisoquinolin-8-amine is best understood in the context of its parent heterocycles, quinoline and isoquinoline. These two systems are structural isomers, differing only in the position of the nitrogen atom in the heterocyclic ring (position 1 in quinoline, position 2 in isoquinoline). iust.ac.ir This seemingly minor structural change leads to significant differences in their electronic structure and reactivity.

Basicity: Isoquinoline (pKa ≈ 5.4) is generally a slightly stronger base than quinoline (pKa ≈ 4.9). iust.ac.ir This difference is attributed to the electronic environment of the nitrogen lone pair and its availability for protonation.

Electrophilic Substitution: In both quinoline and isoquinoline, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than the benzene ring. Consequently, electrophilic aromatic substitution (e.g., nitration, halogenation) occurs preferentially on the benzene ring, typically at the C-5 and C-8 positions in both systems. iust.ac.ir

Nucleophilic Substitution: The key difference lies in their reactivity towards nucleophiles. The electron-deficient pyridine ring is the site of nucleophilic attack. In quinoline, the C-2 and C-4 positions are most susceptible to nucleophilic substitution. In contrast, for isoquinoline, the C-1 position is the most reactive site. iust.ac.ir This is a critical distinction; a halogen at C-1 on isoquinoline is readily displaced by nucleophiles, while a halogen at C-7, as in the title compound, is not. This reactivity pattern is a direct consequence of the nitrogen atom's position and its ability to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.

Table 2: Comparative Reactivity of Quinoline and Isoquinoline Scaffolds

| Feature | Quinoline | Isoquinoline |

|---|---|---|

| Nitrogen Position | 1 | 2 |

| Approximate pKa | 4.9 iust.ac.ir | 5.4 iust.ac.ir |

| Primary Sites for Electrophilic Substitution | C-5 and C-8 iust.ac.ir | C-5 and C-8 iust.ac.ir |

| Primary Sites for Nucleophilic Substitution | C-2 and C-4 | C-1 iust.ac.ir |

Advanced Applications of 7 Chloroisoquinolin 8 Amine in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Heterocyclic Synthesis

The primary amino group at the C8 position of 7-Chloroisoquinolin-8-amine serves as a key reactive handle for the construction of elaborate polycyclic heterocyclic systems. This functionality allows it to participate in a variety of cyclization and condensation reactions, making it a sought-after precursor in diversity-oriented synthesis. frontiersin.org Synthetic chemists have long utilized amino-substituted heterocycles as starting points for building fused-ring systems, which are prevalent in medicinally important compounds. nih.gov

Methodologies for constructing such systems often involve multicomponent reactions or sequential annulations where the amino group acts as the initial point of reaction. nih.gov For instance, reactions with dicarbonyl compounds, α,β-unsaturated systems, or other bifunctional reagents can lead to the formation of new rings fused to the isoquinoline (B145761) scaffold. This approach is instrumental in generating libraries of complex molecules with potential biological activities. The synthesis of fused pyrimidoquinolines from 6-aminothiouracil through condensation with cyclohexanone (B45756) and aldehydes is an example of how an amino group on a heterocyclic core can be used to build entirely new ring systems. nih.gov Similarly, the synthesis of polycyclic hetero-fused 7-deazapurines has been achieved through thermal cyclization of azidopyrimidines, a strategy that highlights the versatility of using functionalized heterocycles to create complex scaffolds. nih.gov

The table below illustrates the types of complex heterocyclic systems that can be generated from amino-heterocyclic precursors, demonstrating the potential synthetic pathways available for 7-Chloroisoquinolin-8-amine.

| Precursor Type | Reagents/Conditions | Resulting Heterocyclic System | Reference |

| Amino-heterocycle | Dicarbonyl compounds, aldehydes | Fused Pyrimidines, Pyridines | nih.gov |

| Arylamino-iodopyrimidine | Transition metal catalyst (intramolecular C-H arylation) | Fused 7-Deazapurines | nih.gov |

| Diamino-arene | Alkanoic acids, Aldehydes | Fused Imidazoles | researchgate.net |

| Primary amine | Orthoformic ester, Sodium azide | Tetrazoles |

Intermediates for the Preparation of Advanced Organic Materials

The rigid, planar, and electron-rich nature of the isoquinoline ring system makes it an attractive scaffold for the development of advanced organic materials with unique photophysical and electronic properties. While research on 7-Chloroisoquinolin-8-amine itself is specific, the broader class of isoquinoline and related 8-hydroxyquinoline (B1678124) derivatives has shown significant promise as components in organic light-emitting diodes (OLEDs). rsc.orgnih.gov These compounds can serve as phosphorescence emitters or as electron carriers in OLED devices. nih.gov

The presence of the amino group and the chlorine atom on the 7-Chloroisoquinolin-8-amine backbone provides convenient points for further functionalization. These sites can be used to attach other chromophoric units or to tune the electronic properties of the molecule, which is a critical aspect of designing materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): The isoquinoline core can be incorporated into larger conjugated systems that serve as the emissive layer in OLEDs. rsc.org

Fluorescent Chemosensors: The nitrogen atoms in the structure can act as binding sites for metal ions, and modifications to the scaffold could lead to compounds that exhibit changes in fluorescence upon binding, making them useful as sensors. nih.gov

Organic Semiconductors: The potential for π-π stacking in the solid state, a characteristic of planar aromatic molecules, makes such compounds candidates for investigation in organic field-effect transistors (OFETs).

Derivatization through reactions like palladium-catalyzed cross-coupling at the chlorine position or acylation at the amine position can lead to a diverse library of materials with tailored properties for specific electronic or optical applications.

Precursors for Chemical Probes and Ligands for Catalysis

The ability of the 7-Chloroisoquinolin-8-amine scaffold to chelate metal ions through its pyridine (B92270) and C8-amino nitrogen atoms makes it an excellent precursor for designing ligands for transition metal catalysis. Chiral amines are frequently used to create catalysts for asymmetric synthesis, a field crucial for the production of enantiopure pharmaceuticals. mdpi.com

Research on the closely related 8-amino-5,6,7,8-tetrahydroquinoline backbone has demonstrated its effectiveness in forming chiral diamine ligands for metal complexes. mdpi.comnih.gov These complexes, particularly with rhodium, have been successfully employed in the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com The steric and electronic properties of the ligand, which can be modified by substituents on the isoquinoline ring, directly influence the reactivity and enantioselectivity of the catalyst. mdpi.com

The table below summarizes the catalytic performance of complexes derived from a related 8-amino-tetrahydroquinoline scaffold in the asymmetric transfer hydrogenation of a model substrate.

| Catalyst (Metal-Ligand Complex) | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Rhodium-CAMPY (L1) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 69 | mdpi.com |

| Rhodium-Me-CAMPY (L2) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 60 | mdpi.com |

| Iridium-CAMPY (L1) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | 96 | 10 | mdpi.com |

| Ruthenium-CAMPY (L1) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | 5 | N/A | mdpi.com |

Beyond catalysis, the isoquinoline framework can be incorporated into chemical probes for biological imaging or sensing applications, leveraging the inherent fluorescence of many aromatic heterocyclic systems.

Development of Novel Synthetic Methodologies Employing 7-Chloroisoquinolin-8-amine as a Model Substrate

The development of new and efficient reactions is a cornerstone of modern organic chemistry. Substituted isoquinolines like 7-Chloroisoquinolin-8-amine serve as ideal model substrates for testing and refining novel synthetic methodologies. nih.gov The molecule possesses multiple, distinct reactive sites: the nucleophilic amino group, the chlorine atom amenable to cross-coupling reactions, and several C-H bonds on the aromatic rings that are targets for direct functionalization.

New synthetic strategies are constantly being developed to overcome the limitations of classical methods for isoquinoline synthesis, such as the Pictet-Spengler or Bischler-Napieralski reactions, which often require harsh conditions. rsc.orgpharmaguideline.com Modern approaches focus on transition-metal-catalyzed reactions that offer milder conditions and broader substrate scope. rsc.org

7-Chloroisoquinolin-8-amine can be used to explore and optimize a range of modern synthetic transformations, including:

C-H Functionalization: Rhodium and ruthenium-catalyzed reactions can direct the alkylation or arylation of C-H bonds ortho to a directing group. The amino group on the substrate could potentially serve as such a directing group. researchgate.net

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a classic handle for Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Multi-component Assembly: Novel convergent strategies that can assemble highly substituted isoquinolines from multiple simple starting materials in a single operation could be tested using precursors related to this compound. harvard.edu

By serving as a testbed for these reactions, 7-Chloroisoquinolin-8-amine not only facilitates its own derivatization but also contributes to the broader advancement of synthetic organic chemistry.

Q & A

Q. How can interdisciplinary collaboration enhance the study of 7-chloroisoquinolin-8-amine’s applications in materials science?

- Partner with computational chemists to model charge-transfer properties for organic electronics.

- Collaborate with microbiologists to assess antimicrobial mechanisms using transcriptomic profiling.

- Integrate findings into open-access databases (e.g., PubChem) with standardized metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.